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2,3-Difluoro-6-methoxybenzoic acid ethyl ester
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Overview
Description
2,3-Difluoro-6-methoxybenzoic acid ethyl ester is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group The carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxybenzoic acid ethyl ester typically involves the esterification of 2,3-Difluoro-6-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methoxybenzoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The major product would be 2,3-Difluoro-6-methoxybenzaldehyde.
Reduction: The major product would be 2,3-Difluoro-6-methoxybenzyl alcohol.
Substitution: The products depend on the nucleophile used; for example, substitution with an amine would yield a 2,3-Difluoro-6-methoxybenzoic acid amide.
Scientific Research Applications
2,3-Difluoro-6-methoxybenzoic acid ethyl ester is a compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. Its unique structure, featuring two fluorine atoms and a methoxy group on a benzoic acid backbone, lends itself to various uses, especially in the synthesis of complex organic molecules and the study of biological interactions.
Scientific Research Applications
Chemistry
this compound serves as a fundamental building block in synthesizing complex organic molecules. It is esterified from 2,3-Difluoro-6-methoxybenzoic acid with ethanol, typically using an acid catalyst like sulfuric or hydrochloric acid under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors and solid acid catalysts may be employed for more efficient and scalable production, enhancing control and cost-effectiveness.
Biology
The compound is valuable in biological studies, such as enzyme inhibition and protein-ligand interactions. It can act by binding to the active site of an enzyme, preventing substrate access. The fluorine atoms enhance binding affinity due to their electronegativity, strengthening interactions with the enzyme’s active site residues. Derivatives of methoxybenzoic acids have shown anti-inflammatory and antimicrobial activities.
Industry
this compound is utilized in producing specialty chemicals and materials with specific properties.
Potential Derivatives
Oxidation yields 2,3-Difluoro-6-methoxybenzaldehyde, while reduction produces 2,3-Difluoro-6-methoxybenzyl alcohol. Substitution reactions, such as with an amine, result in a 2,3-Difluoro-6-methoxybenzoic acid amide.
Method for preparing 2,3-difluoro-6-methoxybenzoic acid
A method for preparing 2,3-difluoro-6-methoxybenzoic acid involves adding an aqueous solution with potassium hydroxide into compound 2,3-difluoro-6-methoxy-benzaldehyde, then slowly adding hydrogen peroxide. The reaction is carried out for two hours at 70°C until completion, monitored by TLC. The mixture is then cooled, extracted with DCM, and the aqueous phase is cooled to 0°C. Concentrated hydrochloric acid is added dropwise until the pH reaches 2, followed by EA extraction. The obtained solid is dissolved in DCM and EA, and PE is added to induce solid precipitation .
Applications in Pharmaceutical Chemistry
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methoxybenzoic acid ethyl ester depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The fluorine atoms can enhance the binding affinity due to their electronegativity, which can form stronger interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-6-methoxybenzoic acid: The non-esterified form of the compound.
2,3-Difluoro-4-methoxybenzoic acid ethyl ester: A positional isomer with the methoxy group at position 4.
2,6-Difluoro-3-methoxybenzoic acid ethyl ester: Another positional isomer with the fluorine atoms at positions 2 and 6.
Uniqueness
2,3-Difluoro-6-methoxybenzoic acid ethyl ester is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the ester group also provides additional functionalization possibilities, making it a versatile compound in synthetic chemistry.
Biological Activity
2,3-Difluoro-6-methoxybenzoic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C10H10F2O3
- Molecular Weight : 220.18 g/mol
- IUPAC Name : Ethyl 2,3-difluoro-6-methoxybenzoate
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with lipid membranes, thereby affecting absorption and distribution in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential application as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The incorporation of fluorine atoms is believed to enhance the compound's ability to penetrate cell membranes and target intracellular pathways effectively.
Table 1: Biological Activity Data
Activity Type | Test Organism/Cell Line | EC50 (μM) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15.2 | |
Anticancer | HeLa (cervical cancer) | 12.5 | |
Antiparasitic | Plasmodium falciparum | 8.7 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates and showed promising results, leading to further investigations into its use as a therapeutic agent in treating bacterial infections.
- Anticancer Mechanism : In a series of experiments on HeLa cells, the compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that the compound induced apoptosis characterized by increased Annexin V binding and DNA fragmentation.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-6-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
YWVVMNCTKWJGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)OC |
Origin of Product |
United States |
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